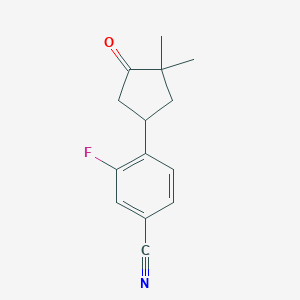
4-(3,3-Dimethyl-4-oxo-cyclopentyl)-3-fluoro-benzonitrile
Número de catálogo B8392291
Peso molecular: 231.26 g/mol
Clave InChI: CIYBIQYTWUVZKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08778984B2
Procedure details


Di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (1.75 g, 4.11 mmol) is added to a solution of 4-(4-chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone (33 g, 137.10 mmol), zinc cyanide (9.66 g, 82.26 mmol), and N-methylpyrrolidone (148.50 mL) at 125° C. and the mixture is stirred for 15 minutes. π-Allylpalladium(II) chloride dimer (0.76 g, 4.11 mmol) is added to the solution and the mixture is stirred for 30 minutes. Diatomaceous earth (15 g) is added and the mixture is cooled to rt. The mixture is filtered through diatomaceous earth and washed with MTBE (450 mL). Water (450 mL) is added and the mixture is extracted with MTBE (150 mL). The mixture is washed with brine, dried over MgSO4, filtered, and concentrated to dryness to give the title compound (34 g, 97%). 1H NMR (300.16 MHz, CDCl3) δ 7.47-7.33 (m, 3H), 3.76-3.63 (m, 1H), 2.83-2.76 (m, 1H), 2.43-2.33 (m, 1H), 2.25 (dd, J=6.3, 12.6 Hz, 1H), 1.91 (t, J=12.3 Hz, 1H), 1.168 (s, 3H), 1.147 (s, 3H).
Quantity
1.75 g
Type
reactant
Reaction Step One

Quantity
33 g
Type
reactant
Reaction Step One


Name
zinc cyanide
Quantity
9.66 g
Type
catalyst
Reaction Step One

[Compound]
Name
π-Allylpalladium(II) chloride dimer
Quantity
0.76 g
Type
reactant
Reaction Step Two

Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.Cl[C:32]1[CH:37]=[CH:36][C:35]([CH:38]2[CH2:42][C:41](=[O:43])[C:40]([CH3:45])([CH3:44])[CH2:39]2)=[C:34]([F:46])[CH:33]=1.[CH3:47][N:48]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N>[CH3:44][C:40]1([CH3:45])[C:41](=[O:43])[CH2:42][CH:38]([C:35]2[CH:36]=[CH:37][C:32]([C:47]#[N:48])=[CH:33][C:34]=2[F:46])[CH2:39]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)C1CC(C(C1)=O)(C)C)F
|
|
Name
|
|
|
Quantity
|
148.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
zinc cyanide
|
|
Quantity
|
9.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Two
[Compound]
|
Name
|
π-Allylpalladium(II) chloride dimer
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diatomaceous earth (15 g) is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MTBE (450 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (450 mL) is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with MTBE (150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CC1=O)C1=C(C=C(C#N)C=C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g | |
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
